molecular formula C7H7N3O3 B1280802 4-Amino-3-nitrobenzamide CAS No. 41263-65-4

4-Amino-3-nitrobenzamide

Cat. No.: B1280802
CAS No.: 41263-65-4
M. Wt: 181.15 g/mol
InChI Key: YLKLDLKLEXDSJY-UHFFFAOYSA-N
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Description

4-Amino-3-nitrobenzamide is an organic compound with the molecular formula C7H7N3O3. It is a derivative of benzamide, characterized by the presence of an amino group at the fourth position and a nitro group at the third position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-nitrobenzamide typically involves the nitration of 4-aminobenzamide. The process begins with the nitration of 4-aminobenzoic acid to produce 4-amino-3-nitrobenzoic acid. This intermediate is then converted to this compound through an amide formation reaction. The reaction conditions often involve the use of strong acids and controlled temperatures to ensure the selective nitration and subsequent amide formation .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of advanced catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as ultrasonic irradiation and the use of solid acid catalysts have been reported to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

4-Amino-3-nitrobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The amino group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

  • 4-Amino-3-nitrobenzoic acid
  • 4-Methylamino-3-nitrobenzoic acid
  • 4-Chloro-3-nitrobenzamide

Comparison: 4-Amino-3-nitrobenzamide is unique due to the presence of both an amino and a nitro group on the benzene ring, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-amino-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,8H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKLDLKLEXDSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477870
Record name 4-AMINO-3-NITROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41263-65-4
Record name 4-AMINO-3-NITROBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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